(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is a compound that features a biphenyl core substituted with a fluoro group at the 5-position and a trifluoromethyl group at the 4’-position The methanamine group is attached to the 3-position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by reduction and functional group transformations. The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor . The methanamine group can be introduced through reductive amination of a corresponding aldehyde or ketone intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or nitriles, while nucleophilic substitution can lead to various substituted biphenyl derivatives .
Scientific Research Applications
(5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain proteins or enzymes by increasing its lipophilicity and electronic effects . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a similar trifluoromethyl group.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
The uniqueness of (5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine lies in its specific substitution pattern on the biphenyl core, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of new drugs and materials .
Properties
Molecular Formula |
C14H11F4N |
---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
[3-fluoro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11F4N/c15-13-6-9(8-19)5-11(7-13)10-1-3-12(4-2-10)14(16,17)18/h1-7H,8,19H2 |
InChI Key |
XMINJUWNXPHNEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CN)F)C(F)(F)F |
Origin of Product |
United States |
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